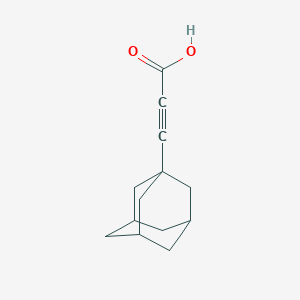
3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID is a unique organic compound characterized by the presence of an adamantyl group attached to a propynoic acid moiety The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts significant stability and unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID typically involves the introduction of the adamantyl group to a propynoic acid precursor. One common method involves the reaction of 1-adamantyl bromide with propargyl alcohol in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond, yielding alkenes or alkanes.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted adamantyl derivatives.
科学研究应用
3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials, including high-performance polymers and nanomaterials.
作用机制
The mechanism of action of 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the propynoic acid moiety can participate in covalent bonding with active site residues. This dual interaction mechanism makes the compound a potent inhibitor of certain enzymes and a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
- 1-Adamantylacetic acid
- 2-(1-Adamantyl)ethylamine
- 1-Adamantylmethanol
Uniqueness
Compared to similar compounds, 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID stands out due to the presence of the propynoic acid moiety, which imparts unique reactivity and binding properties. The combination of the rigid adamantyl group and the reactive propynoic acid makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(1-adamantyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHRGHCCCHUIHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3'-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B394489.png)
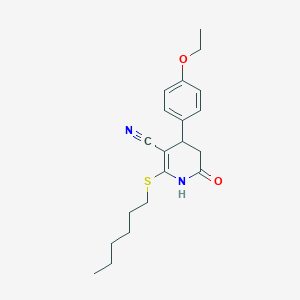
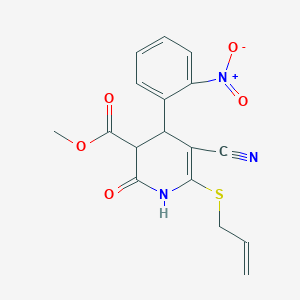
![5-cyano-2,4-dimethyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylnicotinamide](/img/structure/B394493.png)
![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394494.png)
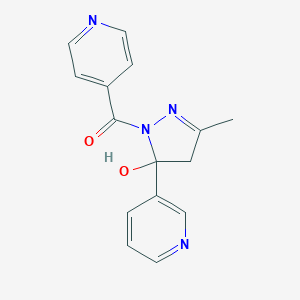
![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394497.png)
![3-[(4-Chlorobenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B394498.png)

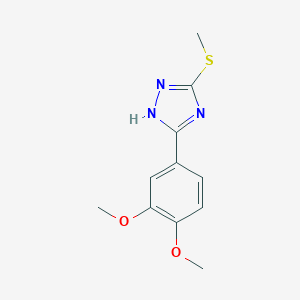
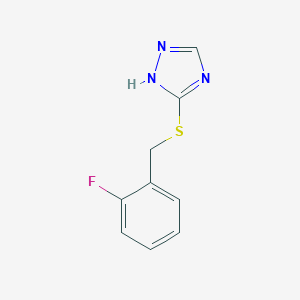
![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-(2,4-dimethylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B394508.png)
![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-mesitylacetamide](/img/structure/B394510.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B394511.png)
